Ethyl[(pyrimidin-5-yl)methyl]amine
Overview
Description
Ethyl[(pyrimidin-5-yl)methyl]amine is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[(pyrimidin-5-yl)methyl]amine typically involves the reaction of pyrimidine derivatives with ethylamine. One common method includes the use of a Grignard reaction followed by reductive amination. For instance, starting with 2-nitro-5-bromopyridine, a Grignard reaction is performed, followed by reduction and amination to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often use automated systems to control reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl[(pyrimidin-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl[(pyrimidin-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl[(pyrimidin-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.
5-Amino-pyrazoles: Utilized in the synthesis of diverse heterocyclic compounds with various biological activities.
Uniqueness: Ethyl[(pyrimidin-5-yl)methyl]amine is unique due to its specific structural features and the presence of both ethyl and pyrimidine moieties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-(pyrimidin-5-ylmethyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-8-3-7-4-9-6-10-5-7/h4-6,8H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTWHIVSVVLUDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=CN=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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